2-(Chloromethyl)-5-phenyl-1,3,4-oxadiazole
CAS No.: 33575-83-6
Cat. No.: VC2131923
Molecular Formula: C9H7ClN2O
Molecular Weight: 194.62 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 33575-83-6 |
|---|---|
| Molecular Formula | C9H7ClN2O |
| Molecular Weight | 194.62 g/mol |
| IUPAC Name | 2-(chloromethyl)-5-phenyl-1,3,4-oxadiazole |
| Standard InChI | InChI=1S/C9H7ClN2O/c10-6-8-11-12-9(13-8)7-4-2-1-3-5-7/h1-5H,6H2 |
| Standard InChI Key | AGLNTFQAHIRTFA-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)C2=NN=C(O2)CCl |
| Canonical SMILES | C1=CC=C(C=C1)C2=NN=C(O2)CCl |
Introduction
Structural Characteristics and Chemical Properties
Molecular Identity and Structure
2-(Chloromethyl)-5-phenyl-1,3,4-oxadiazole consists of a five-membered oxadiazole ring containing two nitrogen atoms and one oxygen atom, with a phenyl group and a chloromethyl substituent. Its molecular formula is C9H7ClN2O, corresponding to a molecular weight of 194.62 g/mol . The compound is registered with CAS number 33575-83-6 .
The structural representation can be expressed through various chemical notations:
| Notation Type | Value |
|---|---|
| SMILES | C1=CC=C(C=C1)C2=NN=C(O2)CCl |
| InChI | InChI=1S/C9H7ClN2O/c10-6-8-11-12-9(13-8)7-4-2-1-3-5-7/h1-5H,6H2 |
| InChIKey | AGLNTFQAHIRTFA-UHFFFAOYSA-N |
Physical and Chemical Properties
2-(Chloromethyl)-5-phenyl-1,3,4-oxadiazole appears as a light yellow to off-white solid with the following physical properties:
The compound's chemical reactivity is primarily influenced by the chloromethyl group, which serves as an electrophilic site suitable for nucleophilic substitution reactions.
Spectroscopic and Analytical Characteristics
Nuclear Magnetic Resonance Data
Nuclear Magnetic Resonance (NMR) spectroscopy provides critical structural confirmation for 2-(Chloromethyl)-5-phenyl-1,3,4-oxadiazole:
¹H NMR (CDCl₃, 400 MHz): δ = 8.04 (d, J = 6.8 Hz, 2H), 7.45-7.55 (m, 3H), 4.77 (s, 2H)
The spectrum clearly shows the aromatic protons of the phenyl group (δ 8.04 and 7.45-7.55) and the methylene protons of the chloromethyl group (δ 4.77).
Mass Spectrometry and Collision Cross Section Data
Mass spectrometry provides additional structural confirmation through characteristic fragmentation patterns. Predicted collision cross section data for various adducts of the compound are valuable for analytical identification:
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 195.03197 | 137.1 |
| [M+Na]⁺ | 217.01391 | 152.7 |
| [M+NH₄]⁺ | 212.05851 | 146.2 |
| [M+K]⁺ | 232.98785 | 147.1 |
| [M-H]⁻ | 193.01741 | 141.5 |
| [M+Na-2H]⁻ | 214.99936 | 146.2 |
| [M]⁺ | 194.02414 | 141.0 |
| [M]⁻ | 194.02524 | 141.0 |
Synthesis Methods and Procedures
General Synthetic Approach
The synthesis of 2-(Chloromethyl)-5-phenyl-1,3,4-oxadiazole typically involves the formation of the oxadiazole ring with appropriate substituents. Several synthetic routes have been documented, with variations in starting materials and reaction conditions.
Detailed Synthesis Protocol
One efficient synthetic route involves the following procedure:
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In a reaction vessel, combine appropriate precursors with triphenylphosphine (1.57 equiv/15.7 mmol), carbon tetrachloride (5 equiv/50 mmol), and triethylamine (1.57 equiv/15.7 mmol).
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Heat the mixture to reflux for 12 hours.
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Cool the reaction mixture to room temperature.
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Pour the mixture into water (15 mL) and extract with dichloromethane (3 × 15 mL).
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Dry the combined organic layers over magnesium sulfate.
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Evaporate the solvent under reduced pressure.
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Purify the residue on a silica flash column using hexane/ethyl acetate (90:10) as the eluent .
This method produces 2-(Chloromethyl)-5-phenyl-1,3,4-oxadiazole with a yield of approximately 86% .
Alternative Synthetic Methods
Alternative synthetic approaches include:
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The reaction of phenylhydrazide derivatives with chloroacetic acid derivatives under cyclization conditions.
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The modification of pre-formed oxadiazole structures through selective functionalization reactions.
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Cyclization of appropriately substituted acylhydrazines under dehydrative conditions .
Biological Activities and Applications
Antimicrobial Properties
Research suggests that oxadiazole derivatives, including structures similar to 2-(Chloromethyl)-5-phenyl-1,3,4-oxadiazole, exhibit significant antimicrobial activity. The 1,3,4-oxadiazole scaffold has been identified as a pharmacophore in numerous antimicrobial agents due to its ability to interact with various biological targets .
Research Applications
In chemical research, 2-(Chloromethyl)-5-phenyl-1,3,4-oxadiazole serves as:
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A model compound for studying heterocyclic chemistry
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A precursor in the synthesis of more complex heterocyclic systems
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A standard for analytical method development
| Storage Parameter | Recommendation |
|---|---|
| Temperature | 2-8°C (refrigerated) |
| Container | Airtight, amber glass |
| Atmosphere | Inert, dry |
| Light Exposure | Minimal |
Proper storage is essential to prevent degradation through hydrolysis of the chloromethyl group or oxidation of the heterocyclic ring .
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